molecular formula C9H5F2NO2 B3045854 5,7-difluoro-3-hydroxyquinolin-2(1H)-one CAS No. 1150618-29-3

5,7-difluoro-3-hydroxyquinolin-2(1H)-one

Cat. No.: B3045854
CAS No.: 1150618-29-3
M. Wt: 197.14 g/mol
InChI Key: HSKXDIIAUCJFRE-UHFFFAOYSA-N
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Description

5,7-Difluoro-3-hydroxyquinolin-2(1H)-one is a fluorinated quinolinone derivative characterized by a hydroxyl group at position 3 and fluorine atoms at positions 5 and 7 on the quinoline scaffold. This compound is part of a broader class of 4-hydroxyquinolin-2(1H)-ones, which are studied for their diverse biological activities, including antimicrobial, antiviral, and antiparasitic properties .

Properties

CAS No.

1150618-29-3

Molecular Formula

C9H5F2NO2

Molecular Weight

197.14 g/mol

IUPAC Name

5,7-difluoro-3-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H5F2NO2/c10-4-1-6(11)5-3-8(13)9(14)12-7(5)2-4/h1-3,13H,(H,12,14)

InChI Key

HSKXDIIAUCJFRE-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1NC(=O)C(=C2)O)F)F

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C(=C2)O)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The substitution pattern on the quinoline core critically impacts molecular properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Position Key Properties/Data Bioactivity Insights
5,7-Difluoro-3-hydroxyquinolin-2(1H)-one 3-OH, 5,7-F 3,5,7 Hydroxyl enhances polarity; Fluorine increases electronegativity Potential antimalarial/antimicrobial (inferred from analogs)
5,7-Dichloro-3-hydroxyquinolin-2(1H)-one 3-OH, 5,7-Cl 3,5,7 Chlorine (larger, less electronegative than F) may increase lipophilicity Antimicrobial activity observed in related chlorinated quinolones
3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one 3-Cl, 4-OH, 6-F 3,4,6 Mixed halogen substitution; hydroxyl at position 4 No explicit bioactivity data
5,7-Difluoro-3-heptyl-2-methylquinolin-4(1H)-one 3-heptyl, 2-Me, 5,7-F 2,3,5,7 Alkyl chains (heptyl, methyl) increase logP (lipophilicity) Antimalarial activity demonstrated in ELQ analogs
5,7-Difluoroindolin-2-one 2-one, 5,7-F 5,7 Indolinone scaffold (smaller ring system) Structural analog; bioactivity not specified

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s high electronegativity and small atomic radius enhance electronic effects (e.g., hydrogen bonding, dipole interactions) compared to chlorine. This may improve target binding in biological systems but reduce lipophilicity relative to chlorinated analogs .
  • Scaffold Differences: Quinolinones (e.g., target compound) versus indolinones (e.g., 5,7-difluoroindolin-2-one) exhibit distinct conjugation patterns and ring strain, affecting electronic distribution and solubility .

Q & A

Basic Research Questions

Q. What are the optimized laboratory-scale synthesis routes for 5,7-difluoro-3-hydroxyquinolin-2(1H)-one?

  • Methodology : Synthesis typically involves cyclization of fluorinated precursors under anhydrous conditions. For example, a modified Pictet-Spengler reaction (commonly used for quinolinones) could be adapted by substituting fluorine-containing aldehydes or amines . Refluxing with absolute ethanol, as demonstrated for analogous 4-hydroxyquinolin-2(1H)-ones, may require fluorine-compatible catalysts (e.g., BF₃·Et₂O) to enhance yield . Key steps include:

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).
  • Monitoring reaction progress by TLC or HPLC to ensure complete fluorination.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • IR Spectroscopy : Detect hydroxyl (3447 cm⁻¹) and carbonyl (1663 cm⁻¹) stretches, with fluorinated aromatic C-F bonds (1100–1200 cm⁻¹) .
  • ¹H/¹³C NMR : Identify fluorine-induced deshielding effects. For example, the C-3 hydroxyl proton may appear as a broad singlet (δ ~5.8 ppm in DMSO-d₆), while fluorine atoms split neighboring proton signals (e.g., H-6/H-8 quinoline protons) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., EI-MS: [M⁺] at m/z calculated for C₁₀H₆F₂NO₂) and fragmentation patterns .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodology :

  • Conduct accelerated stability studies:
  • Store samples in buffered solutions (pH 1–13) at 25°C/60°C for 1–4 weeks.
  • Monitor degradation via HPLC-UV, focusing on loss of parent compound and formation of des-fluoro or oxidized byproducts.
  • Fluorine substitution generally enhances thermal stability but may increase sensitivity to strong bases (e.g., dehydroxylation at C-3 under alkaline conditions) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved for fluorinated quinolinone derivatives?

  • Methodology :

  • Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of the hydroxyl group) by acquiring spectra at 25°C and 60°C .
  • Computational Modeling : Use DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and compare with experimental data .
  • Isotopic Labeling : Synthesize a deuterated analog at the hydroxyl position to simplify splitting patterns .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Perform kinetic studies under varying nucleophile concentrations (e.g., using NaN₃ or amines).
  • Monitor reaction progress via LC-MS and isolate intermediates (e.g., Meisenheimer complexes).
  • Fluorine’s electron-withdrawing effect likely activates the C-2 carbonyl toward nucleophilic attack, while steric hindrance from difluoro groups may slow reactivity at C-7 .

Q. How can researchers enhance the aqueous solubility of this compound for in vitro assays without altering bioactivity?

  • Methodology :

  • Salt Formation : Co-crystallize with dicarboxylic acids (e.g., fumaric acid) to improve solubility, as demonstrated for structurally related quinolinones .
  • Prodrug Design : Synthesize phosphate or glycoside derivatives at the C-3 hydroxyl group, which hydrolyze under physiological conditions .

Q. What safety protocols are critical when handling this compound given its toxicity profile?

  • Methodology :

  • Risk Assessment : Refer to Safety Data Sheets (SDS) of analogous compounds, which indicate acute toxicity (Category 4 for oral/dermal/inhalation routes) .
  • Mitigation : Use fume hoods for powder handling, wear nitrile gloves, and store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

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